molecular formula C16H17N3O3 B2618081 (E)-3-(furan-2-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one CAS No. 2035023-04-0

(E)-3-(furan-2-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one

Cat. No. B2618081
CAS RN: 2035023-04-0
M. Wt: 299.33
InChI Key: USUOJLYLRGICBW-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(furan-2-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one is a chemical compound that has recently gained attention in the scientific community due to its potential applications in biomedical research. This compound has been synthesized through various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Heterocyclic Compounds

The compound is a key intermediate in the synthesis of heterocyclic compounds, including azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives. These compounds have been synthesized to explore their potential in various biological activities. The versatility of "(E)-3-(furan-2-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one" as a building block allows for the construction of complex molecules with potential pharmacological activities (Farag et al., 2011).

Pharmacological Applications

The structure of this compound has been utilized in the design and synthesis of molecules with affinity for dopamine and serotonin receptors. These studies contribute to the development of new therapeutic agents with potential antipsychotic effects, demonstrating the compound's utility in medicinal chemistry (Raviña et al., 2000).

Applications in Organic Synthesis

Building Blocks for Heterocyclic Synthesis

Research has highlighted its role as a precursor in the synthesis of pyrimidine and pyridazine derivatives, showcasing its importance in constructing molecules containing pyridine and pyridazine fragments. This has implications for developing new biologically active compounds (Aniskova et al., 2017).

properties

IUPAC Name

(E)-3-(furan-2-yl)-1-(3-pyrimidin-2-yloxypiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-15(7-6-13-5-2-11-21-13)19-10-1-4-14(12-19)22-16-17-8-3-9-18-16/h2-3,5-9,11,14H,1,4,10,12H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUOJLYLRGICBW-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC2=CC=CO2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C(=O)/C=C/C2=CC=CO2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(furan-2-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one

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